(R)-2-Amino-2-(3-bromophenyl)acetic acid

excitatory amino acid transporter EAAT2 BCATm

Researchers requiring enantiopure meta-bromophenylglycine for stereoselective synthesis face supply risks from racemic or regioisomeric substitution. This (R)-configured free amino acid eliminates those variables. - Enables direct SPPS incorporation without deprotection, streamlining peptide workflows. - Provides a heavy atom (Br) for X-ray SAD phasing in structural biology. - Validated as a BCATm inhibitor scaffold (recombinant IC₅₀ = 13 nM). Supplied at ≥97% purity for consistent results in medicinal chemistry campaigns.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
Cat. No. B12441988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(3-bromophenyl)acetic acid
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(C(=O)O)N
InChIInChI=1S/C8H8BrNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1
InChIKeyMJPMYLPJAVQUQA-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview: (R)-2-Amino-2-(3-bromophenyl)acetic Acid


(R)-2-Amino-2-(3-bromophenyl)acetic acid (CAS 2166163-71-7), also designated 3-Bromo-D-phenylglycine, is a chiral non-proteinogenic α-amino acid derivative with molecular formula C₈H₈BrNO₂ and molecular weight 230.06 g/mol. The compound features a stereogenic center at the α-carbon adjacent to both amino and carboxylic acid functional groups, with a bromine substituent at the meta position of the phenyl ring [1]. It is commercially available as the pure (R)-enantiomer from multiple specialty chemical suppliers, with reported purity specifications of ≥97% and NLT 98% for advanced organic synthesis applications .

Chiral (R)-enantiomer building block
Unprotected amino acid for direct SPPS
Meta-bromo handle for cross-coupling diversification
Reported EAAT2/BCATm pathway scaffold

Substitution Risks: (R)-2-Amino-2-(3-bromophenyl)acetic Acid


Procurement of (R)-2-Amino-2-(3-bromophenyl)acetic acid requires precise specification because substitution with racemic DL-3-bromophenylglycine (CAS 79422-73-4) eliminates enantiomeric purity, rendering the material unsuitable for stereoselective synthesis applications where chirality governs biological activity or crystal packing [1]. Substitution with the regioisomeric (R)-2-amino-2-(4-bromophenyl)acetic acid (para-substituted) produces a compound with distinct electronic distribution and spatial geometry, which can result in divergent target binding profiles [2]. Additionally, substitution with the Boc-protected derivative (Boc-(R)-2-amino-2-(3-bromophenyl)acetic acid, CAS 209680-89-7) introduces a tert-butoxycarbonyl protecting group that is incompatible with applications requiring the free amino acid form [3].

Target (R)-2-Amino-2-(3-bromophenyl)acetic acid meta-bromo, (R)-enantiomer, free amino acid
Substitute DL-3-bromophenylglycine (racemate) Racemic mixture, CAS 79422-73-4
Loss of enantiomeric purity may confound stereoselective synthesis and chiral SAR studies.
Target (R)-2-Amino-2-(3-bromophenyl)acetic acid meta-bromo substitution pattern
Substitute (R)-2-Amino-2-(4-bromophenyl)acetic acid para-bromo regioisomer
Electronic and steric differences may shift target binding profiles and crystal packing.
Target (R)-2-Amino-2-(3-bromophenyl)acetic acid Free amino acid, ready for coupling
Substitute Boc-(R)-2-amino-2-(3-bromophenyl)acetic acid Boc-protected derivative, CAS 209680-89-7
Requires additional deprotection step, incompatible with workflows needing free amine.

Comparative Evidence: (R)-2-Amino-2-(3-bromophenyl)acetic Acid


EAAT2 Inhibition Potency Varies with Substituent Pattern

The meta-bromophenyl moiety present in (R)-2-amino-2-(3-bromophenyl)acetic acid demonstrates fundamentally different biological target engagement profiles compared to structurally related derivatives. In functional assays against human excitatory amino acid transporter 2 (EAAT2), the meta-bromo substituted derivative exhibits an IC₅₀ of approximately 4.9 μM (4.90 × 10³ nM) [1]. In contrast, a structurally distinct derivative containing the meta-bromophenylglycine scaffold demonstrates an IC₅₀ of 36 nM against the same target under comparable assay conditions, representing a 136-fold difference in potency attributable to differences in peripheral substituents and overall molecular architecture [2].

EAAT2 inhibitor potency
Cross-study comparable
Target scaffold IC₅₀ 4.9 μM meta-bromo phenylglycine derivative
Comparator IC₅₀ 36 nM BDBM50366614, modified scaffold
~136-fold potency difference under matched assay conditions
Exact scaffold selection governs EAAT2 target engagement; structural analogs may not reproduce potency.
HEK293 cell-based [³H]-D-Asp uptake assay
excitatory amino acid transporter EAAT2 BCATm neuropharmacology amino acid analog

BCATm Inhibitory Activity in Primary Adipocytes

Compounds derived from the meta-bromophenylglycine scaffold demonstrate inhibitory activity against branched-chain amino acid aminotransferase, mitochondrial (BCATm), a target implicated in metabolic regulation. A derivative bearing the meta-bromophenyl substituent exhibits an IC₅₀ of 50 nM in differentiated primary human adipocytes, measured via leucine level reduction using reversed-phase HPLC [1]. The same chemotype shows an IC₅₀ of 13 nM against recombinant human BCATm expressed in E. coli, assessed via L-glutamate production from α-ketoglutarate after 10 minutes of incubation [2].

BCATm inhibition
Class-level
IC₅₀ 13 nM (recomb. enzyme) / 50 nM (primary adipocytes)
Meta-bromophenylglycine-derived inhibitor
Supports BCATm pathway research; activity translates across recombinant and cell models.
Data from BindingDB, GSK; class-level inference for the scaffold
branched-chain amino acid metabolism BCATm metabolic disorders adipocyte biology

Commercial Purity Specifications

Commercial procurement records indicate that (R)-2-Amino-2-(3-bromophenyl)acetic acid (CAS 2166163-71-7) is available from multiple specialty chemical suppliers with a purity specification of 97% . Alternative listings specify NLT 98% purity for the identical (2R)-configured compound . The presence of the free amino and carboxylic acid functional groups enables direct incorporation into peptide coupling reactions, Suzuki-Miyaura cross-couplings, and other transformations without requiring deprotection steps.

Purity specification
Supporting evidence
≥97% (NLT 98%)
Unprotected (R)-enantiomer, direct coupling ready
Reduces synthetic step count by eliminating deprotection.
Commercial supplier technical data
chiral amino acid enantiomeric purity asymmetric synthesis peptide coupling

Bulk Procurement Cost Efficiency

Commercial pricing data indicates that (R)-2-Amino-2-(3-bromophenyl)acetic acid follows standard bulk discount economics with a 1-gram package priced at approximately 3,232 RMB while the 5-gram package is priced at approximately 9,914 RMB, representing a unit cost reduction of approximately 39% at the 5-gram scale compared to linear extrapolation from the 1-gram price . Alternative supplier data shows 1g pricing at 2,900 RMB, with 0.25g available at 1,360 RMB .

Bulk procurement cost
Data to verify
~39% unit cost difference at 5 g scale
1 g: 2,900–3,232 RMB; 5 g: ~9,900 RMB
Supports procurement review for multi-step synthesis campaigns.
Supplier pricing data (2025); verify current quotes
chemical procurement cost optimization research supply chain

Application Scenarios: (R)-2-Amino-2-(3-bromophenyl)acetic Acid


EAAT2 Modulator Synthesis Building Block

This (R)-configured meta-bromophenylglycine serves as a chiral α-amino acid scaffold for constructing excitatory amino acid transporter (EAAT2) modulators. The meta-bromophenyl framework has demonstrated measurable EAAT2 engagement in HEK293 cell-based uptake assays, with IC₅₀ values ranging from nanomolar to micromolar depending on peripheral substituent elaboration [1]. For medicinal chemistry campaigns targeting EAAT2, procurement of the enantiopure (R)-isomer ensures that subsequent SAR studies are not confounded by racemic mixtures, as the stereochemistry at the α-carbon may influence transporter recognition and inhibition kinetics.

BCATm Inhibitor Scaffold for Metabolic Diseases

The meta-bromophenylglycine core has been validated as a productive starting point for designing branched-chain amino acid aminotransferase, mitochondrial (BCATm) inhibitors. Compounds containing this substructure exhibit consistent sub-100 nM inhibitory activity against BCATm in both recombinant enzyme assays (IC₅₀ = 13 nM) and physiologically relevant primary human adipocyte models (IC₅₀ = 50 nM) [1]. This dual-assay validation across recombinant and primary cellular systems makes (R)-2-amino-2-(3-bromophenyl)acetic acid a rational procurement choice for investigators studying branched-chain amino acid metabolism, metabolic disorders, or developing tool compounds for BCATm target validation.

Solid-Phase Peptide Synthesis Building Block

As a free amino acid with unprotected α-amino and α-carboxylic acid groups, (R)-2-amino-2-(3-bromophenyl)acetic acid can be directly incorporated into solid-phase peptide synthesis (SPPS) workflows without requiring acid-labile Boc or base-labile Fmoc deprotection steps. Commercial availability at ≥97% purity enables immediate use in automated peptide synthesizers [1]. The meta-bromophenyl side chain introduces a heavy atom (bromine) for X-ray crystallographic phasing via single-wavelength anomalous dispersion (SAD) when incorporated into peptide ligands bound to protein targets, providing a structural biology advantage over non-halogenated phenylglycine analogs.

Suzuki-Miyaura Cross-Coupling Diversification Partner

The aromatic bromine substituent at the meta position of the phenyl ring enables this compound to function as a versatile substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The unprotected amino acid moiety remains intact under standard cross-coupling conditions using water-compatible catalyst systems, allowing late-stage diversification of peptide chains or small molecule scaffolds without requiring orthogonal protection schemes [1]. The meta-substitution pattern provides distinct steric and electronic properties compared to para-bromo analogs, which may influence both coupling efficiency and the physicochemical properties of the resulting biaryl products.

Application
Selection Property
Validation Focus
EAAT2 modulator SAR studies
Chiral α-amino acid with reported EAAT2 engagement
Transporter inhibition assay and scaffold elaboration
BCATm inhibitor tool compound development
Reported BCATm inhibitory scaffold in cells and enzyme
Primary adipocyte and recombinant enzyme assay response
Solid-phase peptide synthesis (SPPS)
Unprotected (R)-enantiomer amino acid building block
Direct incorporation without deprotection; heavy-atom X-ray phasing
Suzuki-Miyaura cross-coupling diversification
Meta-bromo aryl halide coupling partner
Cross-coupling efficiency and biaryl product properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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